molecular formula C7H7ClO3S B3229469 Methyl 2-chloro-4-methyl-3-oxo-2,3-dihydrothiophene-2-carboxylate CAS No. 128775-88-2

Methyl 2-chloro-4-methyl-3-oxo-2,3-dihydrothiophene-2-carboxylate

Cat. No. B3229469
M. Wt: 206.65 g/mol
InChI Key: KTMJJQXPWKCVNR-UHFFFAOYSA-N
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Description

MCMO is a thiophene derivative that has been synthesized and used in various scientific studies. It is a yellowish powder that is soluble in organic solvents such as chloroform and methanol. MCMO has been found to have promising biological activities, making it an attractive compound for research.

Mechanism Of Action

The mechanism of action of MCMO is not well understood. However, studies have suggested that it works by inhibiting the growth of cancer cells and fungi. MCMO has also been found to inhibit the production of reactive oxygen species, which are known to cause cellular damage.

Biochemical And Physiological Effects

MCMO has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi, and reduce the production of reactive oxygen species. MCMO has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

MCMO has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. MCMO is also highly soluble in organic solvents, making it easy to work with in the lab. However, one limitation of MCMO is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of MCMO. One potential direction is to further investigate its mechanism of action, which could lead to the development of new drugs. Another direction is to study the effects of MCMO on different types of cancer cells and fungi. Additionally, MCMO could be studied for its potential use in the treatment of inflammatory diseases and neurodegenerative diseases.
In conclusion, MCMO is a promising compound that has been widely used in scientific research. Its unique properties make it an attractive compound for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in medicine.

Scientific Research Applications

MCMO has been extensively used in scientific research due to its unique properties. It has been found to have anticancer, antifungal, and antibacterial activities. MCMO has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, MCMO has been found to have antioxidant properties, making it a promising compound for the development of new drugs.

properties

IUPAC Name

methyl 2-chloro-4-methyl-3-oxothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c1-4-3-12-7(8,5(4)9)6(10)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMJJQXPWKCVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(C1=O)(C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-4-methyl-3-oxo-2,3-dihydrothiophene-2-carboxylate

Synthesis routes and methods

Procedure details

N-Chlorosuccinimide (0.027 mol) was added to a stirred solution of the hydroxythiophen of (c) above (3 g) in 8 ml of carbon tetrachloride.
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0.027 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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